(R)-6-methylchroman-4-amine hydrochloride
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., an amine, a hydrochloride). It may also include information on its physical appearance .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present .Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, its reactivity, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and chemical stability .Scientific Research Applications
Analysis of Amines in Atmospheric Chemistry
A study by VandenBoer et al. (2010) utilized ion chromatography for the quantification of alkyl amines in the atmosphere. This method could potentially be adapted for the analysis of compounds like (R)-6-methylchroman-4-amine hydrochloride in environmental samples.
Synthesis and Biological Evaluation in Medicinal Chemistry
Pettit et al. (2003) Pettit et al. (2003) discussed the synthesis of amino compounds and their application as antineoplastic agents. This implies potential methods for synthesizing and evaluating derivatives of (R)-6-methylchroman-4-amine hydrochloride in cancer research.
Enantiomer Synthesis in Organic Chemistry
Jankowski et al. (1999) Jankowski et al. (1999) presented a method for preparing enantiomers, which could be relevant for synthesizing the specific enantiomer of (R)-6-methylchroman-4-amine hydrochloride.
Chemical Interactions and Molecular Behavior
Lap & Williams (1977) Lap & Williams (1977) studied the stereospecific reactions of similar compounds, providing insight into the molecular behavior and potential reactions involving (R)-6-methylchroman-4-amine hydrochloride.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTASUXSWBNHHX-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCC[C@H]2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722552 | |
Record name | (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-methylchroman-4-amine hydrochloride | |
CAS RN |
730980-47-9 | |
Record name | (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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